

Preparation of BKM120 (Buparlisib) for Cell-Based Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: BKM-570
Cat. No.: B15291636

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Introduction

These application notes provide a comprehensive guide for the preparation and use of BKM120, also known as Buparlisib, a potent pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor, in various cell-based assays. Due to a potential nomenclature confusion with **BKM-570**, a bradykinin antagonist, this document clarifies that BKM120 (Buparlisib) is the relevant compound for targeting the PI3K signaling pathway. Buparlisib has been extensively studied for its anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines, making it a valuable tool for cancer research and drug development.^{[1][2][3]}

This document outlines detailed protocols for the solubilization and storage of BKM120, along with methodologies for common cell-based assays, including cell viability, western blotting, and apoptosis analysis. Additionally, it provides a summary of its biological activity and a diagram of the targeted PI3K/AKT/mTOR signaling pathway.

Compound Information and Solubility

Note on Nomenclature: Initial searches for "**BKM-570**" revealed a bradykinin antagonist.^{[4][5]} ^[6] However, the context of cell-based assays involving signaling pathways strongly suggests the intended compound is the well-characterized PI3K inhibitor BKM120 (Buparlisib). This document will henceforth focus on BKM120.

BKM120 is a potent inhibitor of all four Class I PI3K isoforms (p110 α , p110 β , p110 δ , and p110 γ).^{[1][2][7]} Its ability to block the PI3K/AKT/mTOR pathway leads to the inhibition of cell growth, proliferation, and survival.^[8]

Solubility and Storage:

Proper dissolution and storage of BKM120 are critical for maintaining its activity and ensuring reproducible experimental results.

Solvent	Solubility	Storage of Stock Solutions
DMSO	≥ 20.52 mg/mL (≥ 50 mM) ^[2]	Store at -20°C for up to several months. ^{[2][9]} Avoid repeated freeze-thaw cycles. Use freshly opened DMSO as it is hygroscopic. ^{[1][7]}
Ethanol	≥ 11.36 mg/mL (with sonication) ^[2]	Store at -20°C for shorter periods.
Water	Insoluble ^{[2][7]}	Not recommended for stock solution preparation.

Preparation of a 10 mM Stock Solution in DMSO:

- Weigh out the desired amount of BKM120 powder (MW: 410.39 g/mol).^[1]
- Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.104 mg of BKM120 in 1 mL of DMSO.
- To aid dissolution, warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.^[2]
- Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.

Quantitative Data: In Vitro Activity of BKM120

The following table summarizes the half-maximal inhibitory concentration (IC50) values of BKM120 in various cancer cell lines, demonstrating its broad anti-proliferative activity.

Cell Line	Cancer Type	Assay	IC50 (μM)	Incubation Time	Reference
Pediatric Sarcoma Cell Lines	Bone and Soft Tissue Sarcoma	MTT Assay	Median: 1.1	72 hours	[10]
U87	Glioblastoma	MTS Assay	1.17	72 hours	[11]
P3 (Patient-Derived)	Glioblastoma	MTS Assay	0.84	72 hours	[11]
Multiple Myeloma Cell Lines	Multiple Myeloma	MTT Assay	0.5 - 1.0	48 hours	[2]
A2780	Ovarian Cancer	CellTiter-Glo	0.52	3 days	[1]
Glioma Cell Lines (p53 wild-type)	Glioma	Proliferation Assay	1.28	Not Specified	[12]
Glioma Cell Lines (p53 mutant/delete d)	Glioma	Proliferation Assay	2.08	Not Specified	[12]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol describes a colorimetric assay to assess the effect of BKM120 on cell viability and proliferation.

Materials:

- Cancer cell line of interest

- Complete cell culture medium
- BKM120 stock solution (10 mM in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (for MTT assay, e.g., DMSO or 15% SDS in 15 mM HCl)[[10](#)]
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete medium and allow them to attach overnight.
- Compound Treatment: Prepare serial dilutions of BKM120 from the stock solution in complete medium. Remove the overnight medium from the cells and add 100 μ L of the diluted BKM120 solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest BKM120 treatment) and a no-treatment control.
- Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. [[10](#)][[11](#)]
- MTT/MTS Addition:
 - For MTT: Add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [[10](#)][[13](#)]
 - For MTS: Add 20 μ L of MTS solution to each well and incubate for 1-4 hours at 37°C. [[14](#)][[15](#)]
- Signal Detection:
 - For MTT: Carefully remove the medium and add 100-150 μ L of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [[10](#)][[13](#)] Shake the plate gently for

15 minutes to ensure complete dissolution.

- For MTS: The formazan product is soluble, so no solubilization step is needed.
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 490 nm for MTS).[\[10\]](#)[\[13\]](#)[\[14\]](#)
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for PI3K Pathway Inhibition

This protocol allows for the analysis of key protein phosphorylation states within the PI3K/AKT/mTOR pathway to confirm BKM120's mechanism of action.

Materials:

- Cancer cell line of interest
- 6-well plates
- BKM120 stock solution (10 mM in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

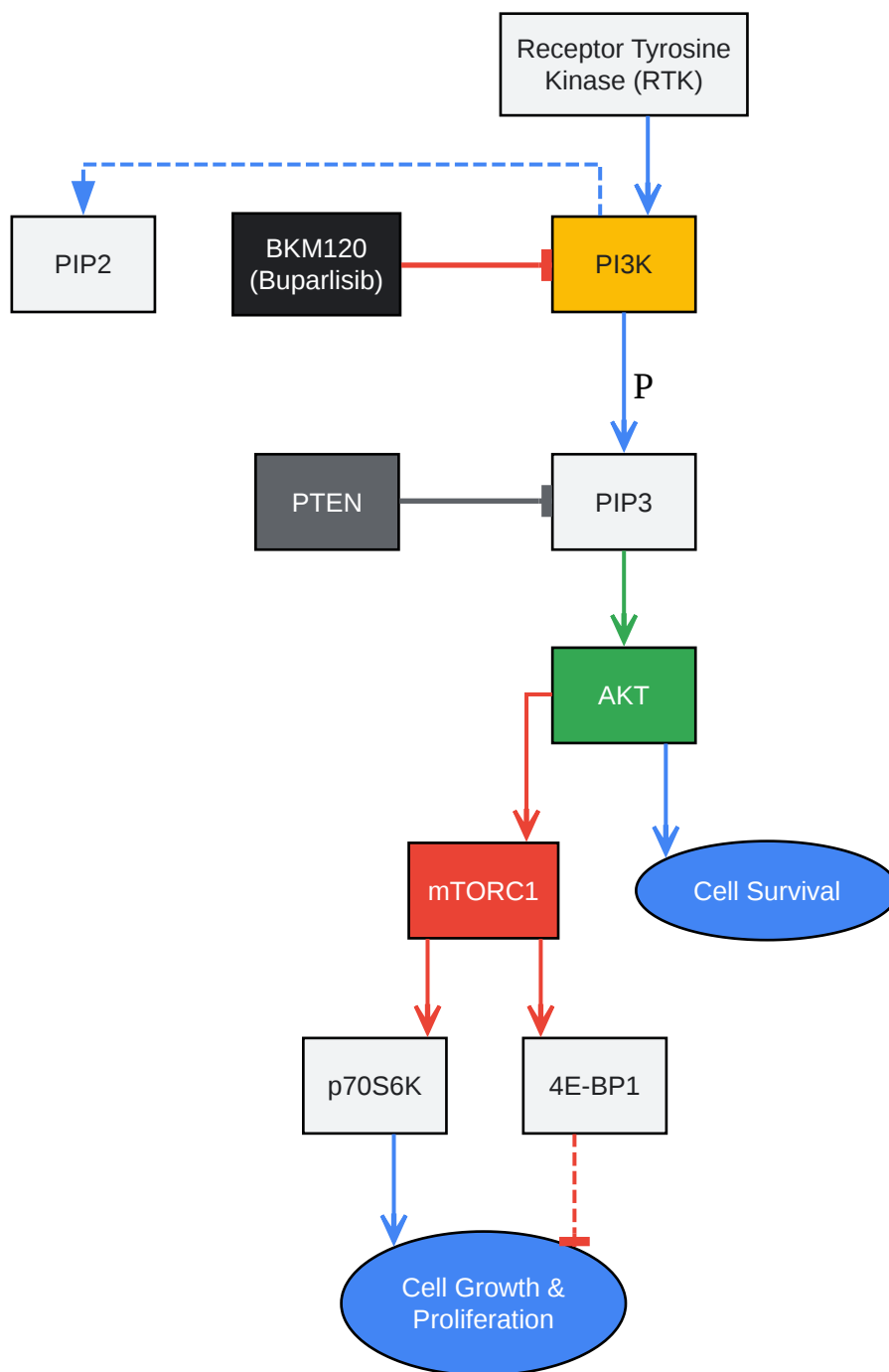
- Imaging system

Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of BKM120 for the desired time (e.g., 2, 6, 24 hours).
- **Cell Lysis:** Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a protein assay kit.
- **SDS-PAGE and Transfer:** Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.^{[11][16]} After electrophoresis, transfer the proteins to a membrane.
- **Immunoblotting:**
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- **Signal Detection:** Add the chemiluminescent substrate and capture the signal using an imaging system.
- **Data Analysis:** Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

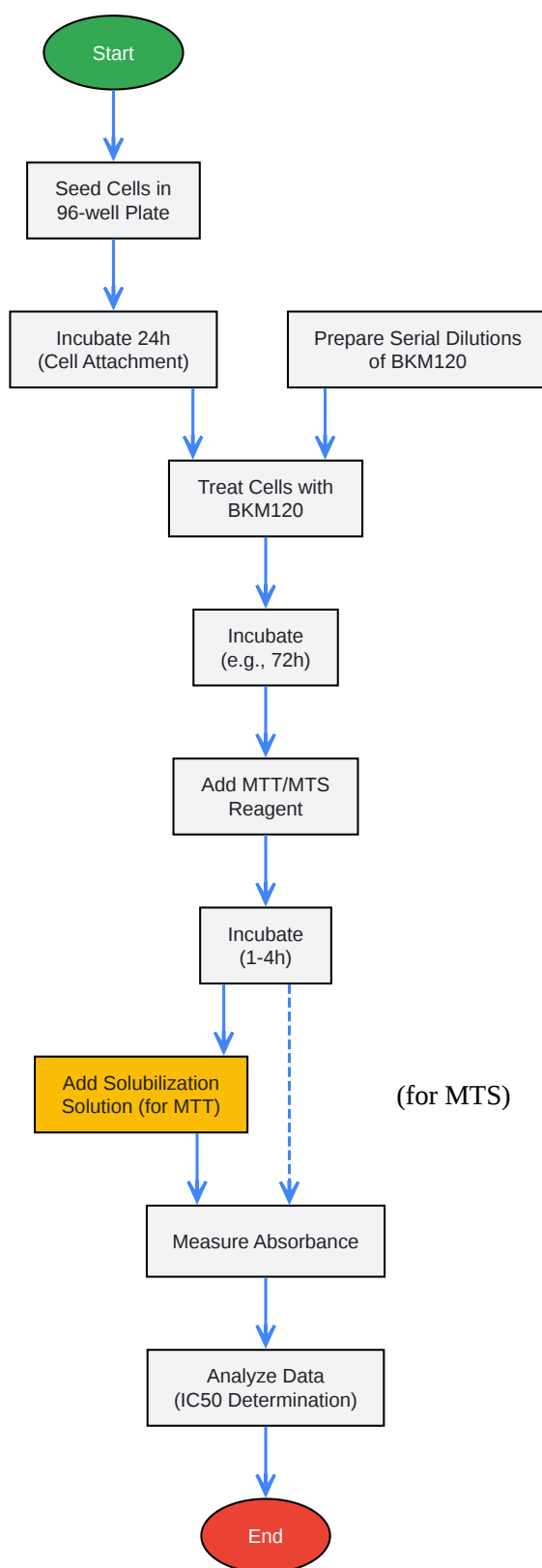
PI3K/AKT/mTOR Signaling Pathway



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Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of BKM120.

Experimental Workflow for Cell Viability Assay



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Caption: Workflow for determining cell viability upon BKM120 treatment.

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